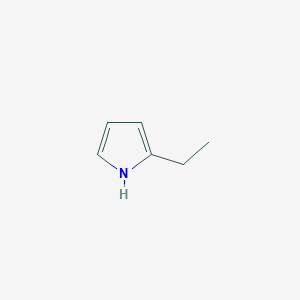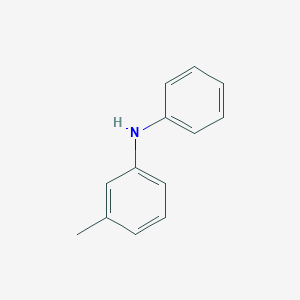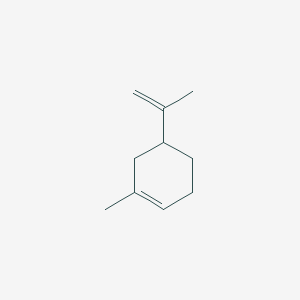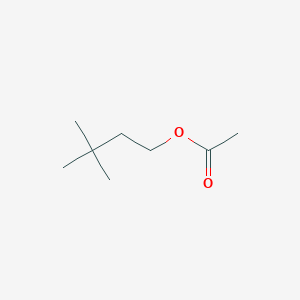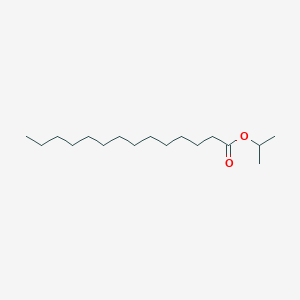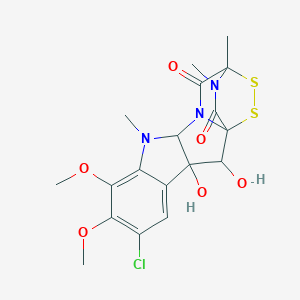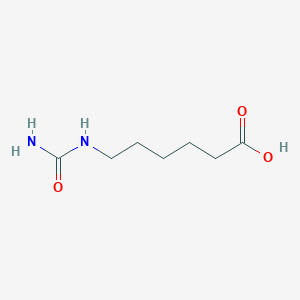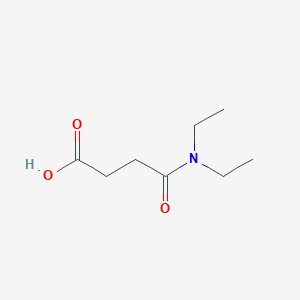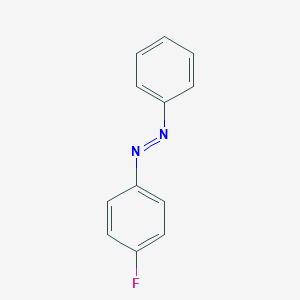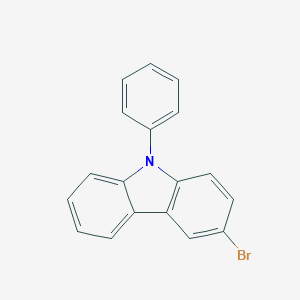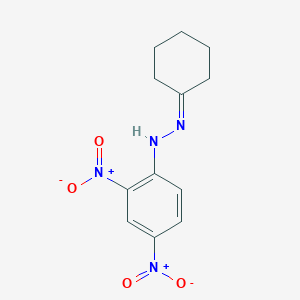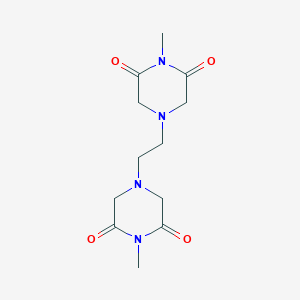
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'4,4'-Ethylenebis(1-methyl-2,6-piperazinedione)' is a chemical compound commonly known as EMED. It is a cyclic imide derivative of ethylenediamine and is widely used in scientific research applications due to its unique properties. EMED is a potent inhibitor of metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix proteins.
作用机制
EMED inhibits the activity of metalloproteinases by binding to the zinc ion in the enzyme's active site. This binding prevents the enzyme from cleaving extracellular matrix proteins, thereby inhibiting tissue remodeling and repair. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
生化和生理效应
EMED has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the inflammation response, and improve cardiac function. Additionally, EMED has been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinase-2.
实验室实验的优点和局限性
EMED has various advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effect on metalloproteinases, which makes it a valuable tool for investigating the role of metalloproteinases in various pathological conditions. However, EMED has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are various future directions for EMED research. One potential future direction is investigating the role of EMED in the treatment of cancer. EMED has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer treatment. Additionally, future research could investigate the potential of EMED in the treatment of other pathological conditions, such as cardiovascular diseases and inflammation.
Conclusion
In conclusion, EMED is a cyclic imide derivative of ethylenediamine that is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. It is synthesized by reacting ethylenediamine with maleic anhydride and methylamine. EMED has various biochemical and physiological effects, including inhibiting the migration and invasion of cancer cells, reducing the inflammation response, and improving cardiac function. EMED has various advantages and limitations for lab experiments, and future research could investigate its potential as a cancer treatment and in the treatment of other pathological conditions.
合成方法
EMED can be synthesized by reacting ethylenediamine with maleic anhydride. The reaction leads to the formation of a cyclic imide derivative, which is then further reacted with methylamine to yield EMED. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
EMED is widely used in scientific research applications due to its potent inhibitory effect on metalloproteinases. Metalloproteinases are a family of enzymes responsible for the degradation of extracellular matrix proteins, which play a crucial role in tissue remodeling and repair. EMED has been shown to inhibit the activity of various metalloproteinases, including collagenase, gelatinase, and stromelysin. Therefore, it has been used in various studies to investigate the role of metalloproteinases in various pathological conditions, such as cancer, inflammation, and cardiovascular diseases.
属性
CAS 编号 |
1155-54-0 |
|---|---|
产品名称 |
4,4'-Ethylenebis(1-methyl-2,6-piperazinedione) |
分子式 |
C12H18N4O4 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C12H18N4O4/c1-13-9(17)5-15(6-10(13)18)3-4-16-7-11(19)14(2)12(20)8-16/h3-8H2,1-2H3 |
InChI 键 |
OPWGVQGWPKYWOA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
规范 SMILES |
CN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)C |
其他 CAS 编号 |
1155-54-0 |
同义词 |
4,4'-ethylenebis(1-methyl-2,6-piperazinedione) ICRF 158 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



